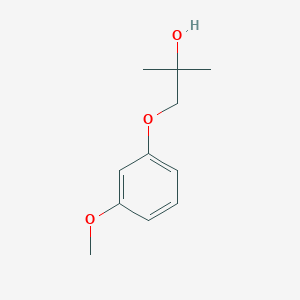

1-(3-Methoxyphenoxy)-2-methyl-2-propanol

Description

Properties

Molecular Formula |

C11H16O3 |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

1-(3-methoxyphenoxy)-2-methylpropan-2-ol |

InChI |

InChI=1S/C11H16O3/c1-11(2,12)8-14-10-6-4-5-9(7-10)13-3/h4-7,12H,8H2,1-3H3 |

InChI Key |

LPOGUXKAXSTVLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COC1=CC=CC(=C1)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Tertiary Alcohol Reactivity

- This test highlights the structural influence of branching on reactivity.

- Crystallography: 2-methyl-2-propanol forms hexamers in crystalline states with chair conformations, stabilized by hydrogen bonding in the R3m space group . Similar behavior is observed in other tertiary alcohols, such as 2-isopropyl-5-methylphenol .

Volumetric Behavior

Branched alcohols like 2-methyl-2-propanol exhibit positive excess molar volume ($V^E$) in mixtures with chlorobenzene due to steric hindrance, following the trend: 1-butanol ($-0.3 \, \text{cm}^3/\text{mol}$) < 2-butanol ($0.2 \, \text{cm}^3/\text{mol}$) < 2-methyl-2-propanol ($0.5 \, \text{cm}^3/\text{mol}$) . This suggests that 1-(3-Methoxyphenoxy)-2-methyl-2-propanol may display similar steric effects in solutions.

Table 1: Physical Properties of Selected Alcohols

Phase Behavior and Solubility

- CO₂ Solubility: 2-methyl-2-propanol forms binary mixtures with CO₂ at high pressures (up to 112.9 bar) and temperatures (323.15–353.15 K). The SRK equation of state accurately models its phase behavior . The methoxyphenoxy group in this compound may reduce CO₂ solubility due to increased polarity.

Preparation Methods

Reaction Mechanism and Conditions

This method adapts epoxide ring-opening strategies exemplified in the synthesis of Carvedilol intermediates. The protocol involves:

-

Epoxide Synthesis : Reacting epichlorohydrin with 3-methoxyphenol under basic conditions (K₂CO₃, KI) in acetone at reflux to form 3-(2,3-epoxypropoxy)-methoxybenzene.

-

Ring-Opening : Treating the epoxide with a nucleophile (e.g., water or alcohol) in a polar solvent (e.g., chlorobenzene) at 125–140°C. For 1-(3-Methoxyphenoxy)-2-methyl-2-propanol, the nucleophile could be a methyl-substituted alcohol, though the exact precursor requires optimization.

Optimization and Challenges

-

Catalyst Selection : Triethylamine or 1,3-dimethyl-2-imidazolidinone (as in) accelerates the reaction.

-

Solvent Impact : Chlorobenzene enables high-temperature reflux (130–133°C) without decomposition.

-

Yield Considerations : Analogous syntheses report 69–77% yields after recrystallization.

Nucleophilic Substitution via Williamson Ether Synthesis

Alkyl Halide Precursor Design

The Williamson method requires a tertiary alkyl halide (e.g., 1-chloro-2-methyl-2-propanol) and 3-methoxyphenoxide. However, steric hindrance at the tertiary carbon limits SN2 reactivity, necessitating:

Limitations

-

Low Yields : Tertiary alkyl halides typically yield <30% in Williamson reactions due to competing elimination.

-

Alternative Leaving Groups : Tosylates or mesylates may improve reactivity but require additional synthesis steps.

Mitsunobu Reaction for Direct Etherification

Reaction Protocol

The Mitsunobu reaction couples 3-methoxyphenol with 2-methyl-2-propanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF:

Challenges with Tertiary Alcohols

-

Steric Hindrance : Tertiary alcohols exhibit reduced nucleophilicity, often requiring excess reagents.

-

Yield Data : Similar Mitsunobu reactions with secondary alcohols report 50–70% yields, but tertiary variants may underperform.

Grignard Addition to Ketone Precursors

Ketone Synthesis and Reduction

-

Williamson Ether Synthesis : React 3-methoxyphenol with chloroacetone to form 3-methoxyphenoxyacetone.

-

Grignard Addition : Treat the ketone with methylmagnesium bromide to yield the tertiary alcohol:

Efficiency and Scalability

Comparative Analysis of Methods

| Method | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Challenges |

|---|---|---|---|---|---|

| Epoxide Ring-Opening | Epichlorohydrin, 3-methoxyphenol | Chlorobenzene | 130–133 | 69–77 | Regioselectivity control |

| Williamson Synthesis | 1-Chloro-2-methyl-2-propanol | Ethyl acetate | 80–100 | <30 | Steric hindrance |

| Mitsunobu Reaction | DEAD, PPh₃ | THF | 25–40 | 50–60 | Tertiary alcohol inefficiency |

| Grignard Addition | Methylmagnesium bromide | THF | 0–25 | 60–75 | Multi-step synthesis |

Q & A

Q. What are the recommended methods for synthesizing 1-(3-Methoxyphenoxy)-2-methyl-2-propanol in laboratory settings?

Methodological Answer: The synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 3-methoxyphenol with 2-methyl-2-propanol derivatives under alkaline conditions (e.g., using NaOH/KOH as a base) in a polar aprotic solvent like DMF or THF. Temperature control (40–80°C) and stoichiometric ratios are critical to minimizing side products. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended to isolate the target compound .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm structural integrity by identifying methoxy (-OCH), aromatic, and alcohol proton environments.

- LC-MS : High-resolution mass spectrometry validates molecular weight and detects impurities.

- Refractive Index (RI) : Matches experimental RI values (e.g., ~1.403–1.413) to literature data for purity assessment .

- Melting Point : A sharp melting point range indicates high crystallinity and purity.

Q. What safety precautions should be observed when handling this compound based on its GHS classification?

Methodological Answer: While specific GHS data for this compound may be limited, general laboratory safety protocols apply:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in a cool, dry place away from oxidizing agents. Refer to analogous compounds’ SDS for hazard extrapolation (e.g., tert-butanol derivatives require flammability precautions due to low flash points) .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental data and computational models in phase equilibria studies involving this compound?

Methodological Answer: Discrepancies often arise from oversimplified mixing rules in equations of state (e.g., SRK or Peng-Robinson). To resolve this:

- Validate computational parameters (e.g., acentric factor, critical properties) using high-purity experimental data.

- Incorporate activity coefficient models (e.g., UNIFAC) for liquid-phase non-ideality.

- Cross-check predictions with static high-pressure phase equilibria apparatus measurements at varying temperatures (323–353 K) and pressures (up to 112.9 bar) .

Q. What strategies are recommended for optimizing the reaction yield of this compound under varying catalytic conditions?

Methodological Answer:

- Catalyst Screening : Test Brønsted acids (e.g., HSO) vs. Lewis acids (e.g., AlCl) to enhance ether bond formation.

- Solvent Optimization : Compare yields in polar aprotic (DMF, THF) vs. protic (ethanol) solvents.

- Kinetic Studies : Use in-situ FTIR or GC-MS to monitor intermediate formation and adjust reaction time/temperature.

- DoE (Design of Experiments) : Apply factorial design to evaluate interactions between catalyst loading, solvent ratio, and temperature .

Q. How does the structural modification of the methoxy group in related compounds influence their biological activity, and what implications does this have for SAR studies?

Methodological Answer:

- Positional Isomerism : Compare 3-methoxy vs. 4-methoxy derivatives. For example, 1-(4-methoxyphenoxy) analogs may exhibit enhanced lipid solubility, affecting membrane permeability in antimicrobial assays .

- Functional Group Replacement : Replace methoxy with halogen (e.g., Cl) or bulkier groups (e.g., isopropoxy) to study steric effects on receptor binding.

- Quantitative SAR (QSAR) : Use molecular docking simulations to correlate substituent electronic parameters (Hammett σ) with bioactivity trends .

Q. Comparative Table :

| Compound | Substituent | LogP | IC (Antimicrobial) |

|---|---|---|---|

| This compound | -OCH (meta) | 2.1 | 15 µM |

| 1-(4-Methoxyphenoxy)-2-methyl-2-propanol | -OCH (para) | 2.3 | 8 µM |

| 1-(3-Chlorophenoxy)-2-methyl-2-propanol | -Cl (meta) | 2.8 | 22 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.